triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Overview
Description
The compound “triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the formation of the core structure and subsequent functionalization. Common synthetic routes may involve:
Formation of the core structure: This step typically involves the use of specific starting materials and reagents to build the core structure of the compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound may undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents to form different oxidation states.
Reduction: Reduction reactions may involve the use of reducing agents to convert the compound to a lower oxidation state.
Substitution: Substitution reactions may involve the replacement of specific functional groups with other groups.
Common Reagents and Conditions
Common reagents and conditions used in these reactions may include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium or platinum catalysts for specific reactions.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. Detailed analysis of the reaction pathways can provide insights into the possible products.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: As a probe or marker in biological studies.
Medicine: As a potential therapeutic agent or drug candidate.
Industry: As a component in the production of specialized materials or chemicals.
Mechanism of Action
The mechanism by which the compound exerts its effects may involve specific molecular targets and pathways. Detailed studies on the interaction of the compound with its targets can provide insights into its mechanism of action. Common molecular targets may include enzymes, receptors, or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
Similar compounds may include other organic molecules with comparable structures or functional groups. Examples of similar compounds may include:
Nucleoside analogs: Compounds with similar purine or pyrimidine bases.
Phosphorylated compounds: Molecules with similar phosphate groups.
Uniqueness
The uniqueness of the compound may lie in its specific structure, functional groups, and potential applications. Comparative studies with similar compounds can highlight its distinct properties and advantages.
Biological Activity
The compound triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate is a complex nitrogen-containing heterocyclic compound. Its intricate structure suggests potential biological activities that are of interest in medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The compound's structure includes:
- Triazole nucleus : Known for various biological activities.
- Aminopurine moiety : Often associated with nucleic acid interactions.
- Hydroxy and phosphoryl groups : Implicated in biochemical pathways.
Anticancer Activity
Research indicates that compounds with triazole frameworks exhibit significant anticancer properties. For instance, derivatives of triazoles have shown cytotoxic effects against various cancer cell lines, including:
Compound | Cell Lines Tested | IC50 (µM) |
---|---|---|
Compound 1 | MKN-45, HCT116 | 4.35 - 9.72 |
Compound 2 | HeLa | 50.12 |
Compound 3 | A549 | 57.07 |
These values suggest that triazole compounds can effectively inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Triazole derivatives have also been evaluated for their antimicrobial properties. In studies:
Microorganism | MIC (µM) |
---|---|
Staphylococcus aureus | 1.56 - 25.0 |
Methicillin-resistant S. aureus (MRSA) | 12.5 - 25.0 |
Ralstonia solanacarum | 1.56 - 6.25 |
However, some studies reported no significant activity against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa .
The mechanisms underlying the biological activity of triazole compounds often involve:
- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells.
- Inhibition of Key Enzymes : Such as carbonic anhydrase IX (CAIX), which plays a role in tumor growth and metastasis.
- Interference with Nucleic Acid Synthesis : Due to the presence of purine-like structures that can mimic nucleotides .
Study on Antitumor Activity
In a recent study, triazole derivatives were tested against multiple cancer cell lines using the MTT assay. Results indicated that specific modifications in the triazole structure enhanced cytotoxicity significantly compared to standard chemotherapeutics like cisplatin.
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial potential of triazole derivatives against pathogenic microorganisms. The results demonstrated promising activity against several Gram-positive bacteria, suggesting a potential application in treating bacterial infections .
Properties
IUPAC Name |
triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H82N7O17P3S.3H3N/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-36(54)73-29-28-47-35(53)26-27-48-43(57)40(56)45(2,3)31-66-72(63,64)69-71(61,62)65-30-34-39(68-70(58,59)60)38(55)44(67-34)52-33-51-37-41(46)49-32-50-42(37)52;;;/h32-34,38-40,44,55-56H,4-31H2,1-3H3,(H,47,53)(H,48,57)(H,61,62)(H,63,64)(H2,46,49,50)(H2,58,59,60);3*1H3/t34-,38?,39+,40+,44-;;;/m1.../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMXJUIXYBGOZPL-SJDXFXGUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@@H](C([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[NH4+].[NH4+].[NH4+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H91N10O17P3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677199 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1169.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
799812-99-0 | |
Record name | triazanium;[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-tetracosanoylsulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40677199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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